![molecular formula C7H16O4S2 B1682520 Sulfonmethane CAS No. 115-24-2](/img/structure/B1682520.png)
Sulfonmethane
Overview
Description
Preparation Methods
Sulfonmethane is prepared by condensing acetone with ethyl mercaptan in the presence of hydrochloric acid. The resulting mercaptol, (CH₃)₂C(SC₂H₅)₂, is subsequently oxidized by potassium permanganate . Another method involves the action of alcoholic potash and methyl iodide on ethylidene diethyl sulfine, CH₃CH(SO₂C₂H₅)₂, which is formed by the oxidation of dithioacetal with potassium permanganate .
Chemical Reactions Analysis
Sulfonmethane undergoes various chemical reactions, including:
Scientific Research Applications
Sulfonmethane has been used in various scientific research applications, including:
Chemistry: It has been studied for its molecular dynamics and structure-based drug design.
Biology: It has applications in the study of biomolecule-ligand complexes and free energy calculations.
Medicine: Initially used as a hypnotic drug, it has now been replaced by safer alternatives.
Industry: It was one of Bayer’s first profitable pharmaceutical products.
Mechanism of Action
Comparison with Similar Compounds
Biological Activity
Sulfonmethane, also known as sulfonal or sulfonomethane, is an organosulfur compound with a historical background in pharmacology, particularly as a hypnotic agent. Despite its decline in clinical use due to safety concerns, ongoing research has revealed various biological activities and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing findings from diverse studies and case reports.
This compound has a molecular formula of CHOS and a molar mass of approximately 228.32 g/mol. It is typically presented as a colorless crystalline solid. The compound can be synthesized through several methods, including the reaction of ethylidene diethyl sulfine with alcoholic potash and methyl iodide.
Historical Context and Pharmacological Use
Originally introduced as a hypnotic by Alfred Kast, this compound's application has diminished due to its association with adverse effects, including skin eruptions and hematoporphinuria, especially with prolonged use. It is classified as a Schedule III controlled substance in the United States due to its potential for abuse and dependency.
1. Hypnotic Properties
Historically, this compound was utilized for its hypnotic effects. However, due to safety concerns and the development of safer alternatives, its use in this capacity has largely been abandoned.
2. Toxicological Effects
Research indicates that prolonged exposure to this compound can lead to toxic effects, including:
- Skin eruptions
- Changes in urine color (hematoporphinuria)
- Cumulative toxicity risks when used over extended periods.
3. Anti-inflammatory Potential
Some studies suggest that this compound may exhibit anti-inflammatory properties. For instance, it has been investigated alongside glucosamine in combination therapies aimed at joint health, showing promise but necessitating further research to elucidate its mechanisms.
4. Case Studies
A notable case involved acute porphyria triggered by the administration of chloroquine in patients previously treated with this compound. This highlights the potential for drug interactions leading to severe side effects in susceptible individuals .
Comparative Biological Activity
This compound shares structural similarities with other sulfonamide compounds, which have been extensively studied for their biological activities:
Compound | Biological Activity | Reference |
---|---|---|
Sulfanilamide | Antibacterial, anti-inflammatory | |
Sulfadiazine | Antimicrobial | |
Benzene sulphonamide derivatives | Anti-inflammatory, antioxidant, antimicrobial |
Research Findings
Recent studies have focused on the biological activity of sulfonamide derivatives, which include compounds related to this compound. These derivatives have shown:
Properties
IUPAC Name |
2,2-bis(ethylsulfonyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O4S2/c1-5-12(8,9)7(3,4)13(10,11)6-2/h5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESKLHVYGRFMFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C(C)(C)S(=O)(=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048574 | |
Record name | Sulfonmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115-24-2 | |
Record name | 2,2-Bis(ethylsulfonyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulfonmethane [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115242 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulfonmethane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26248 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulfonmethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3048574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-bis(ethylsulphonyl)propane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.704 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULFONMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W00D22B592 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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